4-amino-5-(2-chlorothiophen-3-yl)pentanoic acid hydrochloride
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Overview
Description
4-amino-5-(2-chlorothiophen-3-yl)pentanoic acid hydrochloride is a synthetic compound with the molecular formula C9H13Cl2NO2S and a molecular weight of 270.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(2-chlorothiophen-3-yl)pentanoic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-chlorothiophene, which is chlorinated to introduce the chlorine atom at the 3-position.
Amination: The chlorinated thiophene undergoes an amination reaction to introduce the amino group at the 4-position.
Chain Extension: The thiophene derivative is then subjected to a chain extension reaction to form the pentanoic acid backbone.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(2-chlorothiophen-3-yl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4-amino-5-(2-chlorothiophen-3-yl)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-amino-5-(2-chlorothiophen-3-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(2-bromothiophen-3-yl)pentanoic acid hydrochloride
- 4-amino-5-(2-fluorothiophen-3-yl)pentanoic acid hydrochloride
- 4-amino-5-(2-methylthiophen-3-yl)pentanoic acid hydrochloride
Uniqueness
4-amino-5-(2-chlorothiophen-3-yl)pentanoic acid hydrochloride is unique due to the presence of the chlorine atom in the thiophene ring, which can influence its reactivity and interactions with biological targets. This structural feature can lead to different chemical and biological properties compared to its analogs with other substituents.
Properties
CAS No. |
2680533-52-0 |
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Molecular Formula |
C9H13Cl2NO2S |
Molecular Weight |
270.18 g/mol |
IUPAC Name |
4-amino-5-(2-chlorothiophen-3-yl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2S.ClH/c10-9-6(3-4-14-9)5-7(11)1-2-8(12)13;/h3-4,7H,1-2,5,11H2,(H,12,13);1H |
InChI Key |
PXCMLWDTGUYQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CC(CCC(=O)O)N)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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